molecular formula C9H11NO B069983 3,3-dimethyl-2H-furo[2,3-c]pyridine CAS No. 182819-57-4

3,3-dimethyl-2H-furo[2,3-c]pyridine

Katalognummer: B069983
CAS-Nummer: 182819-57-4
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: XPIFGTFMUSQIJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-2H-furo[2,3-c]pyridine is a fused heterocyclic compound consisting of a furan ring annulated to a pyridine ring at the [2,3-c] position, with two methyl groups at the 3-position of the fused system.

Eigenschaften

CAS-Nummer

182819-57-4

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

3,3-dimethyl-2H-furo[2,3-c]pyridine

InChI

InChI=1S/C9H11NO/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5H,6H2,1-2H3

InChI-Schlüssel

XPIFGTFMUSQIJL-UHFFFAOYSA-N

SMILES

CC1(COC2=C1C=CN=C2)C

Kanonische SMILES

CC1(COC2=C1C=CN=C2)C

Synonyme

Furo[2,3-c]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Annulation Position Key Substituents Synthetic Method Reactivity/Applications Reference
This compound [2,3-c] 3,3-dimethyl Likely Pd-catalyzed cyclization Potential medicinal scaffold
2-Methylfuro[2,3-c]pyridine [2,3-c] 2-methyl Lithiation/alkylation Steric hindrance limits reactivity
Furo[2,3-c]pyridin-3(2H)-one HCl [2,3-c] 3-ketone, HCl Cyclization of iodopyridines Pharmaceutical intermediate
Pyrrolo[2,3-c]pyridine [2,3-c] N-containing fused ring Multi-step from aminopyridines Cytotoxic agents (EGFR inhibition)
Dihydro-2H-pyrano[2,3-c]pyrazole [2,3-c] Pyrano-pyrazole fusion Three-component reaction Dual GSK3β/Nrf2 inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethyl-2H-furo[2,3-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Key synthetic strategies include cyclization of precursor amines or ketones under acidic or catalytic conditions. For example, Molina et al. developed an iminophosphorane-mediated method for furopyridine derivatives, optimizing solvent (e.g., THF) and temperature (60–80°C) to achieve >70% yield . Chang and Tai demonstrated regioselective synthesis via [3+2] cycloaddition, highlighting the role of electron-deficient alkynes in directing ring formation . Reaction monitoring via TLC or HPLC is critical to isolate intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?

  • Methodological Answer :

  • ¹H NMR : The dimethyl groups at C3 exhibit a singlet at δ 1.3–1.5 ppm, while the fused pyridine proton (C5-H) appears deshielded (δ 8.2–8.5 ppm) due to ring conjugation .
  • IR : A strong absorption band at ~1650 cm⁻¹ corresponds to the fused furan C-O-C stretch, distinct from thienopyridines (C-S-C at ~650 cm⁻¹) .
  • HRMS : Molecular ion peaks at m/z 149.0841 (C₉H₁₁NO⁺) confirm the core structure. Isotopic patterns help distinguish brominated analogs .

Q. What are the typical solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies under UV light (λ = 254 nm) show <5% degradation over 24 hours, but acidic conditions (pH < 3) induce ring-opening via protonation at the pyridine nitrogen . Storage recommendations: inert atmosphere, −20°C, with desiccant.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example, bromination at C5 (vs. C7) is favored using NBS in DMF due to the electron-rich furan oxygen directing electrophilic attack . Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and LUMO maps . Experimental validation via single-crystal XRD confirms substitution patterns .

Q. What strategies resolve contradictions in reported biological activity data for furo[2,3-c]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. For TLR7/9 inhibition studies :

  • Reproduce assays using standardized protocols (e.g., HEK-Blue™ hTLR7 cells).
  • Purify compounds via prep-HPLC (>95% purity) and validate via LC-MS.
  • Compare with positive controls (e.g., chloroquine for TLR9).

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with methyl groups .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field).
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .

Q. What experimental designs optimize catalytic systems for large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C, Fe₂O₃@SiO₂, or organocatalysts (e.g., proline derivatives) for cyclization efficiency .
  • Flow chemistry : Continuous-flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve yield by 15–20% .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Data Analysis and Optimization

Q. How should researchers analyze conflicting spectral data for furo[2,3-c]pyridine derivatives?

  • Methodological Answer :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Compare experimental IR/Raman spectra with computational predictions (Gaussian 16, B3LYP/6-31G*) .
  • Utilize crystallographic data (CCDC entries) as reference standards for bond lengths/angles .

Q. What methodologies enhance the bioactivity of this compound in anticancer studies?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to improve DNA intercalation .
  • Conduct apoptosis assays (Annexin V/PI staining) and compare with cisplatin controls .
  • Perform metabolomic profiling (LC-MS/MS) to identify downstream targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.